molecular formula C16H22N2O4 B4003979 3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide

3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No.: B4003979
M. Wt: 306.36 g/mol
InChI Key: JHRIHGBPTZTHOZ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound with the molecular formula C16H23NO4 It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methoxy and nitro substituent on the phenyl ring

Scientific Research Applications

3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce the nitro group at the ortho position relative to the methoxy group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with cyclohexylcarbonyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-cyclohexyl-N-(4-hydroxy-2-nitrophenyl)propanamide.

    Reduction: 3-cyclohexyl-N-(4-methoxy-2-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexyl group provides steric bulk, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

    3-cyclohexyl-N-(4-hydroxy-2-nitrophenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-cyclohexyl-N-(4-methoxy-2-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide is unique due to the presence of both a methoxy and nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-13-8-9-14(15(11-13)18(20)21)17-16(19)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIHGBPTZTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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